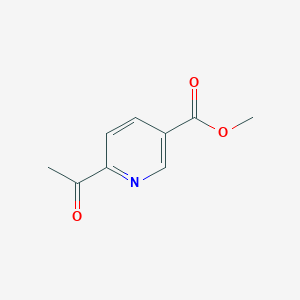
Methyl 6-acetylnicotinate
Übersicht
Beschreibung
Methyl 6-acetylnicotinate is a methyl ester of niacin . It is used in the treatment of CNS disorders using D-amino acid oxidase and D-aspartate oxidase inhibitors .
Synthesis Analysis
A synthesis method of 6-formyl methyl nicotinate involves taking 6-methyl nicotinate as a raw material, taking glacial acetic acid as a solvent, and reacting under the action of bromine and sodium acetate to generate 6-tribromomethyl nicotinate .Molecular Structure Analysis
The molecular formula of this compound is C9H9NO3 . The molecular weight is 151.16 .Chemical Reactions Analysis
The synthesis method of 6-formyl methyl nicotinate involves several chemical reactions. It starts with 6-methyl nicotinate reacting with bromine and sodium acetate to generate 6-tribromomethyl nicotinate. Then, one bromine is removed from the 6-tribromomethyl nicotinic acid methyl ester under the action of sodium sulfite aqueous solution to obtain 6-dibromomethyl nicotinic acid methyl ester. Finally, 6-dibromo methyl nicotinic acid methyl ester reacts with morpholine to generate a product 6-formyl nicotinic acid methyl ester .Physical And Chemical Properties Analysis
This compound has a molecular weight of 151.16 . The compound 6-methylnicotine (CAS# 101540-79-8) has been identified as a nicotine analog of interest based on its chemical structure, sensorial properties, and commercial availability .Wissenschaftliche Forschungsanwendungen
Impact on Metabolic Health and Body Composition
Research has explored the effects of nicotinamide riboside (NR), a precursor of NAD+ that shares a core structural similarity with Methyl 6-acetylnicotinate, on metabolic health parameters in overweight and obese individuals. A study found that NR supplementation increased body fat-free mass and affected skeletal muscle acetylcarnitine metabolism, indicating minor changes in body composition and sleeping metabolic rate without affecting insulin sensitivity or mitochondrial function (Remie et al., 2020).
Epigenetic Regulation
This compound may play a role in epigenetic mechanisms through its involvement in processes like DNA and histone modifications. Acetylation and methylation are crucial epigenetic modifications that regulate gene expression. Studies highlight the complex interplay between these modifications in controlling chromatin structure and gene activity, underscoring the potential regulatory roles of compounds like this compound in epigenetics (Shilatifard, 2006); (Su, Wellen, Rabinowitz, 2016).
Dermatological Applications
Methyl nicotinate, closely related to this compound, has been studied for its pharmacodynamic response in skin vasodilation, particularly in contexts such as diabetic neuropathy. Such research underscores the therapeutic potential of nicotinate derivatives in enhancing skin blood flow and possibly aiding in the management of conditions like diabetic foot, highlighting a significant avenue for clinical application (Caselli et al., 2003).
Interaction with Cancer Therapy
The role of histone deacetylases (HDACs) in gene expression regulation through epigenetic modifications such as acetylation and methylation is vital for understanding cancer therapy targets. This compound's relevance in this context could be inferred through its potential impact on HDAC activity or expression, providing insights into novel cancer therapy approaches by modulating epigenetic landscapes (Xu et al., 2011).
Wirkmechanismus
Target of Action
Methyl 6-acetylnicotinate is a derivative of niacin, also known as vitamin B3 . The primary targets of niacin and its derivatives are the nicotinic acetylcholine receptors . These receptors are ionotropic receptors composed of five homomeric or heteromeric subunits . They play a crucial role in transmitting signals in the nervous system .
Mode of Action
This compound, like other niacin derivatives, is thought to act as an agonist at nicotinic acetylcholine receptors . This means it binds to these receptors and activates them, leading to a series of changes in the cell . It is thought to promote the release of prostaglandin d2, which is strictly locally-acting due to its short half-life .
Biochemical Pathways
The biochemical pathways affected by this compound are likely to be similar to those affected by niacin and its derivatives. Niacin is a precursor to the redox cofactor, nicotinamide adenine dinucleotide (NAD), and its reduced form NADH . These molecules play a key role in many biochemical reactions, including those involved in energy metabolism .
Pharmacokinetics
It is known that the compound has similar aerosol transfer efficiency to nicotine . This suggests that it may have similar absorption, distribution, metabolism, and excretion (ADME) properties to nicotine .
Result of Action
The result of this compound’s action is thought to involve peripheral vasodilation . This means it causes blood vessels in the periphery of the body to widen, which can increase blood flow . This effect is why this compound is used as a rubefacient in over-the-counter topical preparations indicated for muscle and joint pain .
Action Environment
The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. These could include the pH and temperature of the environment, the presence of other substances, and the specific characteristics of the individual’s body . .
Safety and Hazards
Zukünftige Richtungen
There is interest in nicotine-related alkaloids for both recreational use and pharmaceutical applications such as smoking cessation and central nervous system disorders conditions such as Parkinson’s, Tourette’s, ADHD . The FDA needs to determine whether, in its view, 6-methyl nicotine is a form of “nicotine” within the meaning of the Tobacco Control Act, or whether 6-methyl nicotine can be regulated as a drug under the Federal Food, Drug, and Cosmetic Act (FDCA) .
Biochemische Analyse
Biochemical Properties
It is known that methyl esters of niacin, such as Methyl 6-acetylnicotinate, can undergo ester hydrolysis to form nicotinic acid and methanol . This hydrolysis is thought to be mediated by nonspecific α-naphthylacetate-esterase at the dermis layer of the skin .
Cellular Effects
It is known that niacin and its derivatives play crucial roles in cellular metabolism, contributing to processes such as DNA repair, cell signaling, and gene expression .
Molecular Mechanism
It is thought that this compound promotes the release of prostaglandin D2 that is strictly locally-acting due to its short half-life .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. It is known that the aerosol transfer efficiency of 6-methylnicotine, a related compound, was found to be similar to that of nicotine .
Metabolic Pathways
It is known that niacin and its derivatives are involved in various metabolic pathways, including the metabolism of lipids, carbohydrates, and proteins .
Transport and Distribution
It is known that niacin and its derivatives can be transported across cell membranes via specific transporters .
Subcellular Localization
It is known that niacin and its derivatives can be found in various subcellular compartments, including the cytoplasm and mitochondria .
Eigenschaften
IUPAC Name |
methyl 6-acetylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-6(11)8-4-3-7(5-10-8)9(12)13-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORGQDZBRJIMDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573173 | |
| Record name | Methyl 6-acetylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
153559-93-4 | |
| Record name | Methyl 6-acetylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50573173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,1'-Bis(2-phosphonoethyl)-[4,4'-bipyridine]-1,1'-diium chloride](/img/structure/B1601822.png)

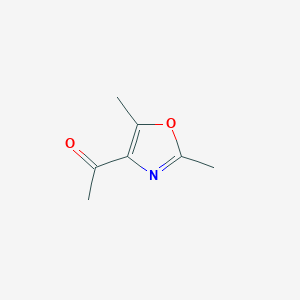

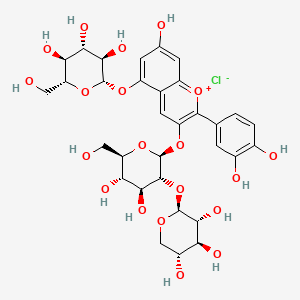
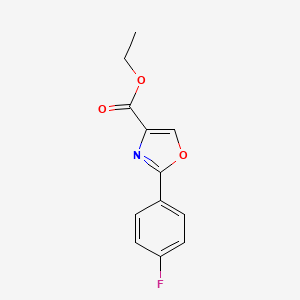

![2H-Spiro[benzofuran-3,4'-piperidine]](/img/structure/B1601837.png)
![1,2,3,4,5,6-Hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1601838.png)
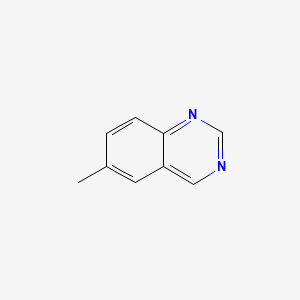
![2-Methyl-5,6-dihydro-4H-pyrrolo[3,4-d]thiazole](/img/structure/B1601840.png)